2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide

Diuretic pharmacology Potassium-sparing agents In vivo efficacy screening

2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide (CAS 60493-37-0, molecular formula C₁₁H₁₂N₄O, MW 216.24) is a 2,3-disubstituted 1,8-naphthyridine derivative bearing a 2-amino group and an N,N-dimethyl carboxamide at the 3-position. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, historically explored for diuretic , antibacterial (DNA ligase) , anticancer, and anti-inflammatory applications.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 60493-37-0
Cat. No. B11888356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide
CAS60493-37-0
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(N=C2C(=C1)C=CC=N2)N
InChIInChI=1S/C11H12N4O/c1-15(2)11(16)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,1-2H3,(H2,12,13,14)
InChIKeyRTSGQISYSRSLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide (CAS 60493-37-0): Core Scaffold & Baseline Profile for Procurement Evaluation


2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide (CAS 60493-37-0, molecular formula C₁₁H₁₂N₄O, MW 216.24) is a 2,3-disubstituted 1,8-naphthyridine derivative bearing a 2-amino group and an N,N-dimethyl carboxamide at the 3-position [1]. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, historically explored for diuretic [1], antibacterial (DNA ligase) [2], anticancer, and anti-inflammatory applications [3]. This specific compound was first reported in a structure–activity relationship (SAR) study of 2,3-disubstituted 1,8-naphthyridines as potassium-sparing diuretic agents, where it demonstrated measurable but attenuated in vivo activity relative to the parent primary amide [1]. Its defining structural feature—a tertiary N,N-dimethyl amide—eliminates amide N–H hydrogen bond donor capacity, which fundamentally distinguishes it from primary and secondary amide analogs in both physicochemical profile and target engagement potential.

2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide: Why N-Substitution Prevents Simple Interchange with Primary or Secondary Amide Analogs


Within the 2-amino-1,8-naphthyridine-3-carboxamide class, the nature of the carboxamide nitrogen substituent exerts a decisive influence on both pharmacodynamic potency and drug-like physicochemical properties. The N,N-dimethyl derivative eliminates amide N–H hydrogen bond donor (HBD) capacity—reducing the HBD count from 2 (primary amide) or 1 (secondary amide) to 0—which alters target binding interactions, aqueous solubility, and membrane permeability in ways that render biological activity data from primary or secondary amide analogs non-transferable [1][2]. Direct experimental evidence confirms this principle: in a saline-loaded rat diuretic screen, the N,N-dimethyl analog (compound 10) exhibited substantially lower diuretic activity than the parent primary amide (compound 3), with increase from control values of 34.5% vs. 60.0% at 2 mg/kg (ip) and 57.6% vs. 67.5% at 15 mg/kg (ip) [1]. The rank-order shift demonstrates that amide N-substitution is not a silent modification; it can attenuate—or, in other target contexts, potentially enhance—biological activity. For procurement decisions, this means that selecting among 2-amino-1,8-naphthyridine-3-carboxamide analogs without explicit comparative activity data for the target of interest risks misalignment between structural features and assay outcomes.

2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


In Vivo Diuretic Activity: Head-to-Head Comparison of N,N-Dimethyl Amide vs. Primary Amide in the Saline-Loaded Rat Model

The N,N-dimethyl carboxamide derivative (compound 10) was directly compared to the unsubstituted primary amide (compound 3) and its hydrochloride monohydrate salt (compound 3a) in a standardized saline-loaded rat diuretic screen at intraperitoneal doses of 2 and 15 mg/kg [1]. Compound 10 exhibited a dose-dependent diuretic response (34.5% increase from control at 2 mg/kg; 57.6% at 15 mg/kg), but was consistently less efficacious than compound 3 (60.0% and 67.5%, respectively) and compound 3a (62.9% and 75.0%). When normalized to the reference agent triamterene, compound 10 displayed activity ratios of 1.64 (2 mg/kg) and 1.02 (15 mg/kg), compared to 2.96 and 1.27 for the primary amide [1]. This represents a 42–45% reduction in diuretic potency at the lower dose and a 15–20% reduction at the higher dose relative to the primary amide comparator.

Diuretic pharmacology Potassium-sparing agents In vivo efficacy screening

Hydrogen Bond Donor Capacity: Structural Determinant of Target Engagement and ADME Differentiation

The N,N-dimethyl carboxamide group eliminates the amide N–H hydrogen bond donor (HBD) functionality present in primary and secondary amide analogs. This results in a formal HBD count of 1 (2-amino group only) for the target compound, versus 3 (2-amino + 2 × amide N–H) for the primary amide and 2 (2-amino + 1 × amide N–H) for secondary N-alkyl amide analogs [2]. In medicinal chemistry, a reduction in HBD count is generally associated with improved passive membrane permeability and enhanced metabolic stability (resistance to N-dealkylation), though often at the cost of decreased aqueous solubility and potentially attenuated hydrogen-bond-mediated target binding [2]. This structural feature makes the N,N-dimethyl derivative functionally non-interchangeable with N–H-bearing analogs for biological assays where amide hydrogen bonding is critical for target engagement.

Medicinal chemistry Physicochemical profiling Structure–property relationships

Synthetic Accessibility and Defined Yield for Procurement-Level Scale-Up Planning

The compound was synthesized via a sodium hydroxide-catalyzed Friedländer condensation between 2-aminonicotinaldehyde (4) and N,N-dimethylcyanoacetamide in absolute ethanol, affording a 56% isolated yield of analytically pure yellow solid [1]. While the paper does not report comparative yields for all amide analogs, the successful isolation under mild basic conditions confirms the compound's preparative viability. The use of N,N-dimethylcyanoacetamide required sodium hydroxide catalysis rather than piperidine, reflecting the lower activation of the tertiary amide enolate relative to primary or secondary cyanoacetamide congeners—a practical consideration for synthetic route planning that differentiates procurement of this analog from other N-substituted variants.

Heterocyclic synthesis Friedländer condensation Process chemistry

2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide: Evidence-Grounded Application Scenarios for Scientific Procurement


Negative Control Probe for Amide N–H Pharmacophore Validation in DNA Ligase Inhibitor Programs

In structure-guided antibacterial campaigns targeting bacterial NAD⁺-dependent DNA ligase (LigA), where the 2-amino-[1,8]-naphthyridine-3-carboxamide scaffold has demonstrated potent inhibition [2], the N,N-dimethyl derivative—lacking the amide N–H hydrogen bond donor—can serve as a matched negative control to confirm the pharmacophoric role of the carboxamide N–H in target binding. The 42–45% potency reduction observed in the diuretic model [1] illustrates the functional consequence of N,N-dimethyl substitution, supporting its use in SAR deconvolution experiments.

Physicochemical Comparator in ADME Profiling of Naphthyridine-3-Carboxamide Series

The tertiary amide group eliminates H-bond donor capacity and moderately increases lipophilicity relative to primary and secondary amide congeners [3]. The N,N-dimethyl derivative is therefore a rational procurement choice for parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or metabolic stability assessments where the impact of amide N-substitution on absorption and first-pass metabolism is under investigation.

Diuretic SAR Expansion: Evaluating Potassium-Sparing Activity Without Amide N–H

Building on the established diuretic SAR reported by Gorecki and Hawes, the N,N-dimethyl analog (compound 10) can be used as a tool compound to explore whether the potassium-sparing diuretic effect of the 1,8-naphthyridine scaffold is maintained when the carboxamide N–H is fully substituted [1]. The attenuated but preserved activity (57.6% increase from control at 15 mg/kg ip) suggests residual target engagement, warranting further ionic effect profiling.

Synthetic Intermediate for Late-Stage Functionalization via Amide Activation

The N,N-dimethyl carboxamide moiety is resistant to hydrolytic cleavage under mild conditions, making this compound a stable intermediate for further derivatization at the 2-amino position (e.g., acylation, sulfonylation, or reductive amination) without risk of concurrent amide hydrolysis [1]. This chemical stability differentiates it from primary amide analogs for synthetic workflows requiring orthogonal protection strategies.

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